molecular formula C14H17NO2 B13511717 Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B13511717
M. Wt: 231.29 g/mol
InChI Key: UAJLKDJOZKYVJA-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound that features a unique azabicyclo[311]heptane core This structure is notable for its rigidity and the presence of a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired azabicyclo[3.1.1]heptane core . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: NaH in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce fully saturated bicyclic compounds.

Scientific Research Applications

Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate exerts its effects is primarily through its interaction with biological targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s rigidity also ensures a specific spatial arrangement, which can be crucial for binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic residues in biological targets. This feature distinguishes it from other azabicyclo[3.1.1]heptane derivatives and can lead to different biological activities and applications.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C14H17NO2/c1-17-12(16)14-7-13(8-14,9-15-10-14)11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3

InChI Key

UAJLKDJOZKYVJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(CNC2)C3=CC=CC=C3

Origin of Product

United States

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